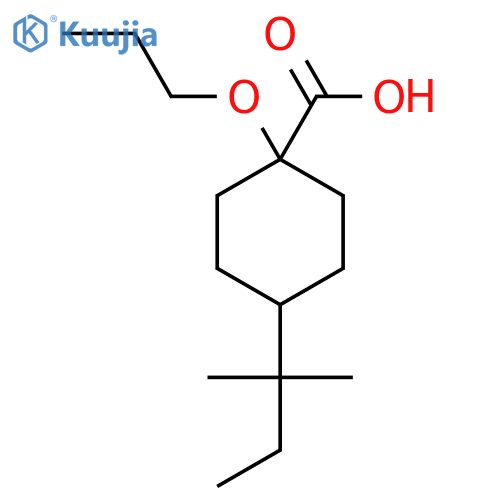Cas no 1304932-15-7 (4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid)

4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1143736
- 1304932-15-7
- 4-(2-methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid
- 4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid
-
- インチ: 1S/C15H28O3/c1-5-11-18-15(13(16)17)9-7-12(8-10-15)14(3,4)6-2/h12H,5-11H2,1-4H3,(H,16,17)
- InChIKey: OPFMCBMNCAWCHO-UHFFFAOYSA-N
- ほほえんだ: O(CCC)C1(C(=O)O)CCC(CC1)C(C)(C)CC
計算された属性
- せいみつぶんしりょう: 256.20384475g/mol
- どういたいしつりょう: 256.20384475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1143736-0.25g |
4-(2-methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid |
1304932-15-7 | 0.25g |
$670.0 | 2023-06-09 | ||
| Enamine | EN300-1143736-0.05g |
4-(2-methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid |
1304932-15-7 | 0.05g |
$612.0 | 2023-06-09 | ||
| Enamine | EN300-1143736-5.0g |
4-(2-methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid |
1304932-15-7 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1143736-10.0g |
4-(2-methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid |
1304932-15-7 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1143736-0.1g |
4-(2-methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid |
1304932-15-7 | 0.1g |
$640.0 | 2023-06-09 | ||
| Enamine | EN300-1143736-0.5g |
4-(2-methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid |
1304932-15-7 | 0.5g |
$699.0 | 2023-06-09 | ||
| Enamine | EN300-1143736-1.0g |
4-(2-methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid |
1304932-15-7 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1143736-2.5g |
4-(2-methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid |
1304932-15-7 | 2.5g |
$1428.0 | 2023-06-09 |
4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acidに関する追加情報
4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1304932-15-7, known as 4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural properties and potential for use in drug development and advanced material synthesis. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds, making it a subject of interest for researchers worldwide.
4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid is characterized by its cyclohexane ring structure, which is substituted with a 2-methylbutan-2-yl group at the 4-position and a propoxy group at the 1-position. The carboxylic acid functionality at the same position introduces additional versatility to the molecule, enabling it to participate in various chemical reactions such as esterification and amidation. This structural diversity makes it an ideal candidate for exploring new chemical entities with enhanced bioactivity.
Recent advancements in synthetic chemistry have led to more efficient methods for the preparation of 4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid. Researchers have employed catalytic asymmetric synthesis to achieve high enantiomeric excess, which is crucial for applications in chiral drug development. The use of transition metal catalysts, such as palladium complexes, has significantly improved the yield and purity of this compound, making it more accessible for large-scale production.
The pharmacological properties of 4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid have been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways. Additionally, its role as a precursor in the synthesis of peptide-based drugs has been explored, highlighting its importance in modern drug discovery pipelines.
In terms of applications, 4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid has found utility in the development of advanced materials such as biodegradable polymers and stimuli-responsive hydrogels. Its ability to undergo controlled polymerization under specific conditions makes it a valuable building block for creating materials with tailored properties for biomedical applications.
The safety and toxicity profile of 4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid have also been evaluated in accordance with regulatory standards. Recent toxicological studies indicate that it exhibits low acute toxicity and is well-tolerated at therapeutic doses, making it suitable for further exploration in clinical settings.
In conclusion, 4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid (CAS No. 1304932-15-7) stands out as a versatile and promising compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and pharmacological insights, positions it as a key player in future innovations within the chemical sciences.
1304932-15-7 (4-(2-Methylbutan-2-yl)-1-propoxycyclohexane-1-carboxylic acid) 関連製品
- 1804408-66-9(BrC=1C(=C(C(=C(C=1Cl)F)F)F)Cl)
- 2138356-93-9((4-bromo-2-chlorophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine)
- 5380-80-3(2,3-dihydro-1-benzofuran-3-ol)
- 362520-32-9(4-Amino-N-(2-fluorophenyl)methylbenzamide)
- 2171209-42-8(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid)
- 2138532-07-5(3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)
- 1152583-73-7(6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one)
- 1805218-44-3(Methyl 2-chloro-3-cyano-4-methoxybenzoate)
- 60628-96-8(Bifonazole)
- 1213309-10-4((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)



